3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate
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Overview
Description
3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorobenzoyl group and an acetate group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base. This reaction yields ethyl (4-fluorobenzoyl)acetate, which can then be further reacted with benzofurazan oxide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and semiconductors
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: A precursor in the synthesis of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Another fluorobenzoyl derivative with different functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran core and fluorobenzoyl group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H11FO4 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
[3-(4-fluorobenzoyl)-1-benzofuran-5-yl] acetate |
InChI |
InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-16-14(8-13)15(9-21-16)17(20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
InChI Key |
QYJOYZGGJALODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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